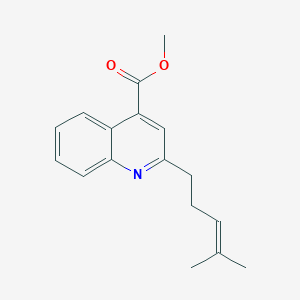
Methyl 2-(4-methylpent-3-en-1-yl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core substituted with a methyl ester and a pentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pentenyl group through a series of substitution reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with unique properties, such as polymers or dyes.
Mechanism of Action
METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE: shares similarities with other quinoline derivatives, such as quinine and quinidine.
Unique Features: Its unique structure, including the pentenyl group and methyl ester, distinguishes it from other quinoline compounds. This uniqueness may confer specific properties, such as enhanced biological activity or improved chemical stability.
Comparison with Similar Compounds
- Quinine
- Quinidine
- Methyl quinolinecarboxylate derivatives
This article provides a comprehensive overview of METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl 2-(4-methylpent-3-enyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C17H19NO2/c1-12(2)7-6-8-13-11-15(17(19)20-3)14-9-4-5-10-16(14)18-13/h4-5,7,9-11H,6,8H2,1-3H3 |
InChI Key |
MRJFZJVKPXSVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















